Cadmium fluoride

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

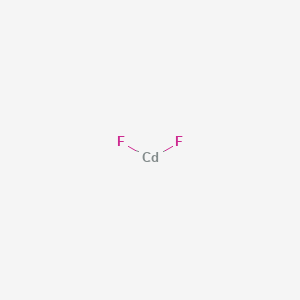

IUPAC Name |

difluorocadmium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cd.2FH/h;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVEULQCPJDDSLD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Cd]F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CdF2 | |

| Record name | cadmium fluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cadmium_fluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064878 | |

| Record name | Cadmium fluoride (CdF2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White odorless chunks; [MSDSonline] | |

| Record name | Cadmium fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8425 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7790-79-6 | |

| Record name | Cadmium fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cadmium fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadmium fluoride (CdF2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cadmium fluoride (CdF2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cadmium fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.293 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Preparation of Cadmium Fluoride Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary methods for the synthesis and preparation of cadmium fluoride (CdF₂) crystals. It is designed to equip researchers and professionals with detailed experimental protocols and comparative data to support advancements in materials science and drug development, where high-purity crystalline materials are essential.

Introduction to this compound

This compound (CdF₂) is an inorganic compound notable for its unique optical and electronic properties. It crystallizes in the cubic fluorite structure, similar to calcium fluoride.[1] This white, crystalline solid is largely insoluble in water and is utilized in a variety of applications, including the manufacturing of specialized glasses, optical coatings, and as a component in lasers and optoelectronic devices.[2] Furthermore, when doped with certain rare-earth elements, CdF₂ can be transformed into an n-type electronic conductor.[2] The synthesis of high-quality CdF₂ crystals is therefore a critical area of research.

Synthesis Methodologies

The preparation of this compound crystals can be broadly categorized into melt growth techniques for large single crystals and solution-based methods for producing CdF₂ powders, which can serve as precursors for melt growth or be used in nanocrystal applications.

Melt Growth: The Bridgman-Stockbarger Method

The Bridgman-Stockbarger technique is a widely employed method for growing large, high-quality single crystals from a melt.[3][4] The process involves the directional solidification of molten polycrystalline material in a controlled temperature gradient.[4][5]

Experimental Protocol:

-

Precursor Preparation: High-purity CdF₂ powder is required. This can be synthesized via precipitation (see section 2.2) or procured commercially. The powder should be thoroughly dried, for instance, in a vacuum at 150 °C, to remove any residual water.[2]

-

Crucible Loading: The purified CdF₂ powder is loaded into a crucible, typically made of graphite or platinum due to their high melting points and chemical inertness.[6] The crucible is often designed with a conical tip to promote the growth of a single nucleus.

-

Furnace Setup: The crucible is placed in a vertical or horizontal Bridgman furnace, which is capable of creating a stable and controllable temperature gradient. The furnace is divided into a hot zone, maintained above the melting point of CdF₂ (1,110 °C), and a cooler zone below the melting point.[2]

-

Melting and Homogenization: The furnace is heated to melt the CdF₂ powder completely. To ensure a homogeneous melt, the material is often rocked or the crucible rotated while in the hot zone.[3][7] This stage is typically carried out under an inert atmosphere, such as argon, to prevent oxidation or contamination.

-

Crystal Growth: The crystal growth is initiated by slowly moving the crucible from the hot zone to the cold zone. This can be achieved by either physically translating the crucible or by electronically adjusting the furnace's temperature profile.[5][8] A seed crystal can be placed at the bottom of the crucible to ensure a specific crystallographic orientation.[3]

-

Cooling: Once the entire melt has solidified, the furnace is slowly cooled to room temperature to prevent thermal stress and cracking of the newly grown crystal.

Quantitative Parameters for Bridgman-Stockbarger Growth:

| Parameter | Value/Range | Notes |

| Melting Point of CdF₂ | 1,110 °C | The hot zone of the furnace must exceed this temperature.[2] |

| Crucible Material | Graphite, Platinum | Must be non-reactive with molten CdF₂. |

| Atmosphere | Inert (e.g., Argon) | To prevent oxidation. |

| Temperature Gradient | ~17–80 °C/cm | A stable gradient is crucial for controlled growth.[7] |

| Translation/Pulling Rate | 2–6 mm/h | Slower rates generally lead to higher quality crystals.[7] |

| Crucible Rotation | 0.5–1.0 rpm | Promotes melt homogeneity.[9] |

Workflow for the Bridgman-Stockbarger Method

Caption: Workflow for CdF₂ single crystal synthesis via the Bridgman-Stockbarger method.

Solution-Based Synthesis: Precipitation

Precipitation is a straightforward and common method for synthesizing polycrystalline CdF₂ powder.[2] This method relies on the reaction of a soluble cadmium salt with a fluoride source in an aqueous solution, leading to the formation of insoluble CdF₂.

Experimental Protocol:

-

Reactant Preparation: Prepare aqueous solutions of a cadmium salt (e.g., cadmium chloride, CdCl₂) and a fluoride source (e.g., ammonium fluoride, NH₄F).

-

Precipitation Reaction: Add the fluoride solution to the cadmium salt solution (or vice versa) under constant stirring. The insoluble this compound will precipitate out of the solution. The reaction is typically carried out at room temperature.

-

Alternative Reaction: Dissolve cadmium carbonate (CdCO₃) in a 40% hydrofluoric acid (HF) solution.[2] This should be done with extreme caution in a well-ventilated fume hood due to the high toxicity and corrosiveness of HF.

-

-

Aging: The precipitate may be aged (left in the mother liquor) for a period to allow for particle growth and improved crystallinity.

-

Filtration and Washing: The CdF₂ precipitate is separated from the supernatant liquid by filtration. The collected solid is then washed several times with deionized water to remove any soluble impurities and unreacted reagents, followed by washing with a solvent like ethanol to aid in drying.

-

Drying: The purified CdF₂ powder is dried to remove residual water and solvent. This can be done in an oven or, for higher purity, in a vacuum oven at elevated temperatures (e.g., 150 °C).[2]

Quantitative Parameters for Precipitation Synthesis:

| Parameter | Value/Range | Notes |

| Cadmium Precursors | CdCl₂, Cd(NO₃)₂, CdCO₃ | Choice depends on desired purity and reaction conditions. |

| Fluoride Precursors | NH₄F, HF (40%) | HF is highly corrosive and requires special handling.[2] |

| Solvent | Deionized Water | |

| Reaction Temperature | Room Temperature | Typically sufficient for precipitation. |

| Drying Temperature | 150 °C (in vacuum) | Ensures complete removal of water.[2] |

Workflow for Precipitation Synthesis

Caption: Workflow for the synthesis of CdF₂ powder via aqueous precipitation.

Hydrothermal and Solvothermal Synthesis

Hydrothermal and solvothermal methods are techniques used to synthesize crystalline materials from solutions at elevated temperatures (>100 °C) and pressures (>1 atm) in a sealed vessel called an autoclave.[10] The primary difference is the solvent used: water in the hydrothermal method and an organic solvent in the solvothermal method.[11] These methods are particularly useful for producing nanocrystals with controlled size and morphology. While specific protocols for CdF₂ are not widely reported, the following is a generalized procedure based on the synthesis of other metal fluorides.

Generalized Experimental Protocol:

-

Precursor Solution: A cadmium precursor (e.g., CdCl₂, Cd(NO₃)₂) and a fluoride source (e.g., NH₄F) are dissolved in the chosen solvent (deionized water for hydrothermal, or an organic solvent like ethanol or ethylenediamine for solvothermal) within a Teflon-lined autoclave.[12][13]

-

Additives (Optional): Surfactants or capping agents may be added to the solution to control the size and shape of the resulting crystals.

-

Sealing and Heating: The autoclave is sealed and placed in an oven. The temperature is raised to the desired level (typically 100–250 °C) and held for a specific duration (several hours to days).[11] The pressure inside the autoclave increases due to the heating of the solvent.

-

Cooling: After the reaction period, the autoclave is cooled to room temperature. A controlled cooling rate (e.g., 5 °C/min) is often recommended.[13]

-

Product Recovery and Purification: The resulting crystalline product is collected, washed with water and/or ethanol to remove any unreacted precursors and byproducts, and then dried.

Quantitative Parameters for Hydrothermal/Solvothermal Synthesis:

| Parameter | Value/Range | Notes |

| Apparatus | Teflon-lined Stainless Steel Autoclave | Required to withstand high temperatures and pressures.[12] |

| Solvents | Deionized Water (Hydrothermal), Ethanol, Ethylenediamine (Solvothermal) | Solvent choice can influence crystal morphology.[11] |

| Temperature | 100–250 °C | Affects reaction kinetics and crystal size.[11] |

| Pressure | ≤3 MPa (30 Bar) | Autogenously generated by heating the sealed vessel.[13] |

| Reaction Time | Several hours to days | Longer times can lead to larger crystals. |

| Heating/Cooling Rate | ~5 °C/min | Controlled rates can improve crystal quality.[13] |

Logical Relationship in Hydrothermal/Solvothermal Synthesis

Caption: Key parameters influencing the characteristics of CdF₂ crystals in hydrothermal/solvothermal synthesis.

Crystal Characterization

The synthesized CdF₂ crystals are typically characterized by a variety of analytical techniques to determine their structure, purity, and properties.

Common Characterization Techniques:

| Technique | Information Obtained |

| X-ray Diffraction (XRD) | Crystal structure, phase purity, lattice parameters, and crystallite size.[14] |

| Scanning Electron Microscopy (SEM) | Surface morphology, crystal shape, and size distribution. |

| Transmission Electron Microscopy (TEM) | Detailed morphology, crystal structure, and lattice fringes of nanocrystals. |

| Energy-Dispersive X-ray Spectroscopy (EDX) | Elemental composition and stoichiometry. |

| Photoluminescence (PL) Spectroscopy | Optical properties, presence of dopants, and defect states. |

Physical and Structural Data for this compound:

| Property | Value | Reference |

| Chemical Formula | CdF₂ | |

| Molar Mass | 150.41 g/mol | [2] |

| Crystal Structure | Cubic (Fluorite type) | [1][2] |

| Space Group | Fm-3m (No. 225) | [2] |

| Lattice Parameter (a) | ~5.388 Å | Varies slightly with synthesis method and purity. |

| Density | 6.33 g/cm³ | [2] |

| Melting Point | 1,110 °C | [2] |

| Boiling Point | 1,748 °C | [2] |

| Solubility in Water | 4.35 g/100 mL | [2] |

Safety Considerations

Cadmium and its compounds are highly toxic and carcinogenic. All synthesis and handling of this compound must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Due to its toxicity, proper waste disposal procedures must be strictly followed.

Conclusion

The synthesis of this compound crystals can be achieved through several methods, each with distinct advantages. The Bridgman-Stockbarger method is ideal for producing large, high-quality single crystals suitable for optical and electronic applications. The precipitation method offers a simple and scalable route to high-purity polycrystalline CdF₂ powder, which can be used as a precursor for melt growth. Hydrothermal and solvothermal techniques present a promising avenue for the controlled synthesis of CdF₂ nanocrystals, where the reaction parameters can be tuned to tailor the material's properties. The selection of a specific synthesis method will depend on the desired final form, purity, and scale of the this compound crystals required for a given application.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Bridgman–Stockbarger method - Wikipedia [en.wikipedia.org]

- 4. Bridgman Method for Growing Metal Halide Single Crystals: A Review [mdpi.com]

- 5. Crystal growth – Alineason [alineason.com]

- 6. researchgate.net [researchgate.net]

- 7. arxiv.org [arxiv.org]

- 8. perso.ens-lyon.fr [perso.ens-lyon.fr]

- 9. researchgate.net [researchgate.net]

- 10. Hydrothermal synthesis - Wikipedia [en.wikipedia.org]

- 11. Solvothermal synthesis of CdS nanorods: role of basic experimental parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nanographenex.com [nanographenex.com]

- 13. techinstro.com [techinstro.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure and Properties of Cadmium Fluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and physicochemical properties of cadmium fluoride (CdF₂). The information is curated for professionals in research and development, with a focus on delivering precise data and established experimental methodologies.

Core Properties of this compound

This compound is a white, crystalline inorganic compound. It is recognized for its thermal stability, optical transparency over a wide spectral range, and its potential as a semiconductor when appropriately doped.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in Table 1. It is sparingly soluble in water but demonstrates solubility in various inorganic acids.[1] At elevated temperatures in the presence of water vapor, it can undergo hydrolysis.[1]

| Property | Value |

| Molecular Formula | CdF₂ |

| Molar Mass | 150.41 g/mol |

| Appearance | White-grey crystalline solid |

| Density | 6.33 g/cm³ |

| Melting Point | 1110 °C |

| Boiling Point | 1748 °C |

| Solubility in Water | 4.35 g/100 mL |

| Solubility | Soluble in acids; insoluble in ethanol and liquid ammonia |

Crystal Structure and Lattice Parameters

This compound crystallizes in the fluorite structure, which is a common motif for compounds with the formula MX₂.[2][3] This structure belongs to the cubic crystal system with the space group Fm̅3m.[2] In this arrangement, the cadmium (Cd²⁺) ions form a face-centered cubic (FCC) sublattice, and the fluoride (F⁻) ions occupy all eight tetrahedral interstitial sites.[2][3] This results in a coordination number of 8 for cadmium, being surrounded by a cube of eight fluoride ions, and a coordination number of 4 for fluoride, which is tetrahedrally coordinated by four cadmium ions.[2][4] The Cd-F bond length is approximately 2.34 Å.[2]

| Crystal System | Space Group | Lattice Parameter (a) |

| Cubic | Fm̅3m (No. 225) | 5.39 Å |

Optical and Electrical Properties

Undoped this compound is a good electrical insulator with a wide band gap of approximately 8.0 eV.[5] Its transparency across a broad wavelength range, especially in the ultraviolet region, makes it suitable for specialized optical applications such as UV laser windows and optical coatings.[6]

A significant property of this compound is its ability to be transformed into an n-type semiconductor.[7] This is achieved by doping with certain rare-earth elements and subsequent heat treatment in cadmium vapor.[7] This process introduces free electrons into the crystal lattice, leading to electronic conductivity.[7]

| Property | Value |

| Band Gap | ~ 8.0 eV |

| Refractive Index | Low |

| Electrical Conductivity | Insulator (undoped); n-type semiconductor (doped and treated) |

| Nonlinear Refractive Index | 1.06 x 10⁻¹⁹ m²/W at 1.064 µm |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound, reflecting established experimental practices.

Synthesis of this compound Single Crystals by the Bridgman-Stockbarger Method

The Bridgman-Stockbarger method is a widely used technique for growing large, high-quality single crystals from a melt.[7] It involves the directional solidification of the molten material in a crucible that is passed through a controlled temperature gradient.[8]

Protocol:

-

Preparation of the Charge: High-purity this compound powder is packed into a crucible, typically made of graphite or iridium.[9]

-

Furnace Setup: The crucible is placed in a vertical tube furnace with at least two temperature zones: a hot zone maintained above the melting point of CdF₂ (~1110 °C) and a cooler zone below the melting point.[10] A baffle may be used to create a sharp temperature gradient between the zones.[7]

-

Melting and Homogenization: The furnace is heated to melt the CdF₂ powder completely in the hot zone. The molten charge is held at this temperature for a period to ensure homogeneity.

-

Crystal Growth: The crucible is slowly lowered from the hot zone to the cold zone at a controlled rate. Crystal nucleation begins at the coolest point of the crucible (typically a conical tip) and propagates upward as the crucible moves through the temperature gradient.

-

Cooling: Once the entire charge has solidified, the furnace is slowly cooled to room temperature to prevent thermal shock and the formation of cracks in the crystal.

Aqueous Synthesis of this compound Nanoparticles

This compound nanoparticles can be synthesized via a precipitation reaction in an aqueous solution.

Protocol:

-

Precursor Preparation: Prepare an aqueous solution of a soluble cadmium salt, such as cadmium chloride (CdCl₂). Prepare a separate aqueous solution of a fluoride salt, such as ammonium fluoride (NH₄F).

-

Reaction: Slowly add the ammonium fluoride solution to the cadmium chloride solution under vigorous stirring. A white precipitate of this compound will form.

-

Crystallization and Aging: The mixture is stirred for a period to allow for the crystallization and growth of the nanoparticles. The aging time can influence the size and crystallinity of the particles.

-

Purification: The precipitate is separated from the solution by centrifugation or filtration. The collected nanoparticles are washed multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Drying: The purified this compound nanoparticles are dried in a vacuum oven at a moderate temperature (e.g., 150 °C) to remove residual solvent.

Characterization by X-Ray Diffraction (XRD)

X-ray diffraction is a primary technique for confirming the crystal structure and determining the lattice parameters of this compound.

Protocol:

-

Sample Preparation: A fine powder of the synthesized this compound is prepared and mounted on a sample holder. For single crystals, a specific crystallographic orientation is aligned with the X-ray beam.

-

Instrument Setup: A powder X-ray diffractometer is used, typically with Cu Kα radiation (λ = 1.54056 Å).[1]

-

Data Collection: The sample is scanned over a range of 2θ angles (e.g., 20° to 80°), and the diffraction intensities are recorded at each angle.

-

Data Analysis: The resulting diffraction pattern is analyzed to identify the peak positions (2θ values). These are compared with standard diffraction patterns for the fluorite structure to confirm the phase. The lattice parameter 'a' for the cubic structure is calculated from the indexed diffraction peaks using the Bragg equation and the formula for interplanar spacing in a cubic system.

Visualizations

The following diagrams illustrate the crystal structure of this compound and a typical experimental workflow for its synthesis and characterization.

Caption: A 2D representation of the coordination of a central Cd²⁺ ion by eight F⁻ ions in the fluorite crystal structure.

Caption: A generalized workflow for the synthesis and characterization of this compound crystals.

References

- 1. govinfo.gov [govinfo.gov]

- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 3. Fluorite structure - Wikipedia [en.wikipedia.org]

- 4. Crystal growth – Alineason [alineason.com]

- 5. researchgate.net [researchgate.net]

- 6. Bridgman–Stockbarger method - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. scribd.com [scribd.com]

- 10. govinfo.gov [govinfo.gov]

Unveiling the Electronic and Optical Landscape of Cadmium Fluoride (CdF₂)

A comprehensive technical guide for researchers and scientists on the fundamental electronic and optical properties of Cadmium Fluoride (CdF₂), a material of significant interest in photonics, scintillators, and electronics.

This compound (CdF₂), a crystalline ionic compound, possesses a unique combination of electronic and optical properties that make it a compelling material for a range of advanced applications. With a wide bandgap, it is a transparent dielectric in its pure form, but it can be transformed into a semiconductor through doping with specific elements. This duality, coupled with its notable luminescence characteristics when doped with rare-earth ions, positions CdF₂ as a versatile material for scientific investigation and technological innovation. This guide provides an in-depth exploration of its core electronic and optical properties, detailed experimental methodologies for their characterization, and a summary of key quantitative data.

Electronic Properties

The electronic properties of CdF₂ are fundamentally defined by its crystal and electronic band structure. These characteristics govern its behavior as an insulator and its potential for semiconducting applications upon doping.

Crystal Structure

This compound crystallizes in the cubic fluorite structure with the space group Fm-3m. In this arrangement, each cadmium ion (Cd²⁺) is coordinated with eight fluoride ions (F⁻), forming a cubic cage, while each fluoride ion is tetrahedrally coordinated with four cadmium ions. This stable crystal lattice is the foundation for its electronic and optical behavior.

Electronic Band Structure

CdF₂ is a wide bandgap material. The electronic band structure, which describes the allowed energy levels for electrons, reveals a large energy separation between the valence band, primarily composed of F⁻ 2p states, and the conduction band, which is mainly derived from Cd²⁺ 5s states. Theoretical calculations and experimental measurements have established that CdF₂ has an indirect bandgap, with the valence band maximum at the Γ point and the conduction band minimum at the X point of the Brillouin zone.[1][2]

The ability to transform CdF₂ from an insulator to an n-type semiconductor is a key feature. This is typically achieved by doping with trivalent rare-earth elements (like Yttrium or Indium) and subsequently annealing the crystal in cadmium vapor. This process introduces electrons into the crystal lattice, which can then be promoted to the conduction band, enabling electrical conductivity.

Optical Properties

The optical properties of CdF₂ are intrinsically linked to its electronic structure. Its wide bandgap results in high transparency across a broad spectral range, from the ultraviolet to the infrared. Doping with optically active ions introduces new energy levels within the bandgap, leading to characteristic absorption and luminescence phenomena.

Optical Absorption and Transmission

Pure CdF₂ is transparent over a wide range of wavelengths. The fundamental absorption edge corresponds to the energy required to excite an electron from the valence band to the conduction band. Doping with impurities can introduce absorption bands within this transparency window, corresponding to electronic transitions within the dopant ions or between the dopant and the host lattice.

Refractive Index and Dielectric Constant

The refractive index of CdF₂ is relatively low, and its dispersion (the variation of refractive index with wavelength) can be described by the Sellmeier equation.[3] The dielectric constant is also a key parameter, with both static and high-frequency values being important for different applications. The dielectric properties are influenced by electronic and ionic polarization within the crystal.[4][5][6][7]

Luminescence

When doped with certain rare-earth and transition metal ions, CdF₂ exhibits strong luminescence.[1][8] The emission characteristics, including the wavelength and decay time, are dependent on the specific dopant and its local environment within the crystal lattice. The study of these luminescence properties is crucial for applications such as scintillators for radiation detection and phosphors for lighting and displays. The Judd-Ofelt theory is a powerful tool for analyzing the intensities of intra-4f transitions of rare-earth ions in the CdF₂ host.[9][10]

Quantitative Data Summary

The following tables summarize key quantitative data for the electronic and optical properties of CdF₂.

Table 1: Electronic Properties of CdF₂

| Property | Value | Notes |

| Crystal Structure | Cubic (Fluorite) | Space Group: Fm-3m |

| Band Gap | ~7.8 eV | Indirect bandgap[11] |

| Exciton Binding Energy | ~1 eV | A bound exciton is predicted about 1 eV below the quasiparticle gap.[2] |

Table 2: Optical Properties of CdF₂

| Property | Value | Wavelength/Conditions |

| Refractive Index (n) | Varies with wavelength | See Table 3 for Sellmeier Coefficients |

| Dielectric Constant (static) | ~8.0 | - |

| Dielectric Constant (high frequency) | ~2.4 | - |

Table 3: Sellmeier Coefficients for Refractive Index of CdF₂

The refractive index (n) can be calculated using the Sellmeier equation: n²(λ) = 1 + Σᵢ (Bᵢλ²) / (λ² - Cᵢ)

| Coefficient | Value |

| B₁ | 0.66355 |

| B₂ | 0.51735 |

| B₃ | 2.5218 |

| C₁ | 0.00318 |

| C₂ | 0.01186 |

| C₃ | 1442.2 |

Note: Wavelength (λ) is in micrometers. Data sourced from RefractiveIndex.INFO.[12]

Table 4: Luminescence Properties of Doped CdF₂

| Dopant | Emission Peak(s) | Decay Time | Excitation Wavelength | Reference |

| Undoped (Exciton) | ~400 nm | 18 ns (RT), 0.8 µs & 3 µs (78K) | X-rays | [1] |

| Pr³⁺ | 450-770 nm | 0.3 ms (RT) | - | [1] |

| Tb³⁺ | 500-650 nm (⁵D₄→⁷Fⱼ) | 9 ms (RT) | - | [1] |

| Eu³⁺ | 595 nm (⁵D₀→⁷F₁), 615 nm (⁵D₀→⁷F₂), etc. | - | 395 nm | [13] |

Experimental Protocols

The characterization of the electronic and optical properties of CdF₂ involves a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Crystal Growth: The Bridgman-Stockbarger Method

High-quality single crystals of CdF₂ are essential for accurate property measurements. The Bridgman-Stockbarger technique is a widely used method for growing such crystals from a melt.[14][15][16][17]

Methodology:

-

Material Preparation: High-purity CdF₂ powder, sometimes with the desired dopant in the form of a fluoride compound, is placed in a crucible, typically made of graphite or vitreous carbon.

-

Furnace Setup: The crucible is placed in a vertical tube furnace with at least two temperature zones: a hot zone above the melting point of CdF₂ (~1110 °C) and a colder zone below the melting point.

-

Melting: The crucible is initially positioned in the hot zone to completely melt the CdF₂ powder. An inert atmosphere (e.g., argon) or a vacuum is maintained to prevent oxidation.

-

Crystal Growth: The crucible is then slowly lowered from the hot zone to the cold zone at a controlled rate (typically a few mm/hour).

-

Solidification: As the crucible moves through the temperature gradient, solidification begins at the bottom tip of the crucible. If a seed crystal is used at the bottom, the growing crystal will adopt its crystallographic orientation.

-

Cooling: After the entire melt has solidified, the crystal is slowly cooled to room temperature over several hours to minimize thermal stress and prevent cracking.

Optical Absorption Spectroscopy

Optical absorption spectroscopy is used to determine the transmission and absorption characteristics of CdF₂ crystals, revealing the bandgap energy and the presence of any impurity-related absorption bands.

Methodology:

-

Sample Preparation: A thin, polished slice of a CdF₂ single crystal with parallel faces is prepared. The thickness of the sample is measured accurately.

-

Spectrophotometer Setup: A dual-beam UV-Vis-NIR spectrophotometer is used. The instrument consists of a light source (e.g., deuterium and tungsten lamps), a monochromator to select the wavelength, a sample compartment, and a detector.

-

Measurement: The prepared CdF₂ sample is placed in the sample beam path, while the reference beam path is left empty or contains a reference material.

-

Data Acquisition: The spectrophotometer measures the intensity of light transmitted through the sample (I) and the intensity of the incident light (I₀) over a range of wavelengths. The absorbance (A) is calculated as A = -log(I/I₀).

-

Data Analysis: The absorption coefficient (α) is calculated from the absorbance and the sample thickness. A Tauc plot is often used to determine the bandgap energy by extrapolating the linear portion of the (αhν)² versus hν curve to the energy axis (for a direct bandgap) or (αhν)¹/² versus hν (for an indirect bandgap).

Photoluminescence Spectroscopy

Photoluminescence (PL) spectroscopy is a powerful technique to study the radiative recombination processes in CdF₂, particularly in doped samples. It provides information about the energy levels of dopants and defects.

Methodology:

-

Excitation Source: A suitable excitation source, such as a laser or a xenon lamp with a monochromator, is used to excite the sample with photons of energy greater than the absorption band of interest.

-

Sample Mounting: The CdF₂ sample is mounted in a cryostat to enable temperature-dependent measurements, which can provide insights into the thermal quenching of luminescence.

-

Emission Collection: The light emitted from the sample is collected by a lens and focused onto the entrance slit of a spectrometer.

-

Spectral Analysis: The spectrometer disperses the emitted light into its constituent wavelengths, and a detector (e.g., a photomultiplier tube or a CCD camera) records the intensity at each wavelength.

-

Data Acquisition: The result is a photoluminescence spectrum, which is a plot of emission intensity versus wavelength or energy.

-

Lifetime Measurement: For time-resolved photoluminescence, a pulsed excitation source is used, and the decay of the luminescence intensity over time after the excitation pulse is measured using a fast detector and data acquisition system.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms at the surface of a CdF₂ crystal. It can also be used to probe the valence band electronic structure.[18][19][20][21][22]

Methodology:

-

Sample Preparation: The CdF₂ sample is placed in an ultra-high vacuum (UHV) chamber to prevent surface contamination. The surface may be cleaned by in-situ sputtering with inert gas ions (e.g., Ar⁺) to remove any surface oxide or adventitious carbon.

-

X-ray Irradiation: The sample is irradiated with a monochromatic X-ray beam (e.g., Al Kα or Mg Kα).

-

Photoelectron Emission: The X-rays have sufficient energy to eject core-level and valence electrons from the atoms in the sample.

-

Energy Analysis: The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.

-

Data Acquisition: The number of electrons detected at each kinetic energy is recorded, resulting in an XPS spectrum.

-

Data Analysis: The binding energy of the electrons is calculated from their kinetic energy and the known X-ray energy. The positions of the peaks in the spectrum identify the elements present, and small shifts in the peak positions (chemical shifts) provide information about the chemical bonding and oxidation states. The shape of the spectrum at low binding energies corresponds to the valence band density of states.

Signaling Pathways and Logical Relationships

The luminescence in rare-earth doped CdF₂ can be understood through energy level diagrams that illustrate the excitation and emission processes.

This diagram illustrates the general process where a dopant ion is excited from its ground state to an excited state. It can then relax non-radiatively to a lower excited state before emitting a photon (luminescence) and returning to the ground state. The specific energy levels and transitions depend on the particular rare-earth dopant. For instance, in Tb³⁺-doped CdF₂, the observed emission corresponds to transitions from the ⁵D₄ excited state to the ⁷Fⱼ ground state manifolds.[1]

Conclusion

This compound stands out as a material with a rich and tunable set of electronic and optical properties. Its wide bandgap, coupled with the ability to be transformed into a semiconductor and to host luminescent rare-earth ions, makes it a subject of ongoing research and a candidate for various technological applications. A thorough understanding of its fundamental properties, facilitated by the experimental techniques detailed in this guide, is crucial for unlocking its full potential in fields ranging from radiation detection to advanced optical and electronic devices. The data and methodologies presented here provide a solid foundation for professionals engaged in the research and development of this versatile material.

References

- 1. arxiv.org [arxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Sellmeier equation - Wikipedia [en.wikipedia.org]

- 4. docs.materialsproject.org [docs.materialsproject.org]

- 5. youtube.com [youtube.com]

- 6. quora.com [quora.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Luminescence of this compound Doped with Rare-earth Ions | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]

- 9. ntrs.nasa.gov [ntrs.nasa.gov]

- 10. Judd–Ofelt theory - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. refractiveindex.info [refractiveindex.info]

- 13. researchgate.net [researchgate.net]

- 14. Bridgman–Stockbarger method - Wikipedia [en.wikipedia.org]

- 15. Crystal growth – Alineason [alineason.com]

- 16. Bridgman Method for Growing Metal Halide Single Crystals: A Review [mdpi.com]

- 17. scribd.com [scribd.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.aip.org [pubs.aip.org]

- 20. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 21. Electronic Densities of States from X-Ray Photoelectron Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. contents.kocw.or.kr [contents.kocw.or.kr]

An In-Depth Technical Guide to the Solubility of Cadmium Fluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cadmium fluoride (CdF₂) in various solvents. The information is curated to support research, scientific analysis, and applications in drug development where fluoride-containing compounds are of interest.

Executive Summary

This compound is a crystalline ionic compound with limited solubility in aqueous solutions. Its solubility is significantly influenced by the solvent's nature, temperature, and the presence of complexing agents. This guide details the quantitative solubility of this compound in water and provides qualitative information for other solvent systems. Furthermore, it outlines detailed experimental protocols for solubility determination and analytical quantification of its constituent ions.

Quantitative Solubility Data

The solubility of this compound varies with the solvent and temperature. The following tables summarize the available quantitative data.

Table 1: Solubility of this compound in Aqueous Solution

| Temperature (°C) | Solubility (g / 100 mL) | Molar Solubility (mol/L) | Solubility Product (Ksp) |

| 20 | 4.0[1] | ~0.266 | - |

| 25 | 4.3[2], 4.35[3][4] | 0.289 | 0.00644[3] |

| Not Specified | - | 0.0585[4][5][6] | - |

Table 2: Qualitative and Semi-Quantitative Solubility of this compound in Other Solvents

| Solvent | Solubility Description | Notes |

| Inorganic Acids (e.g., HCl, HNO₃, H₂SO₄) | Soluble[2][4] | Solubility increases due to the reaction of fluoride ions with H⁺, shifting the dissolution equilibrium. Quantitative data is not readily available. |

| Hydrofluoric Acid (HF) | Soluble[2][4] | Increased solubility is attributed to the formation of complex fluoride-containing ions. One source mentions dissolving cadmium carbonate in 40% HF to prepare CdF₂[3]. |

| Ethanol (pure) | Insoluble[2][4][7] | - |

| 50% Ethanol | Soluble[1][2][8] | No quantitative data is available. |

| Ammonia (liquid) | Insoluble[4][9] | - |

| Methanol | No data available | - |

| Acetone | No data available | - |

| Dimethyl Sulfoxide (DMSO) | No data available | - |

Dissolution Equilibria

The dissolution of this compound in different media can be represented by the following equilibria:

Dissolution in Water

In water, this compound dissociates into cadmium and fluoride ions.

Dissolution in Acidic Solution

In the presence of a strong acid (H⁺), the fluoride ions react to form hydrogen fluoride, shifting the equilibrium towards dissolution.

Experimental Protocols

Accurate determination of this compound solubility requires robust experimental design and precise analytical techniques.

General Experimental Workflow for Solubility Determination

The following workflow outlines the general steps for determining the solubility of a sparingly soluble salt like this compound.

Detailed Methodologies

A surplus amount of solid this compound is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.

This method is suitable for determining the solubility of a non-volatile solute in a volatile solvent.

-

Sample Collection: A precise volume of the clear supernatant from the saturated solution is carefully transferred to a pre-weighed container.

-

Solvent Evaporation: The solvent is evaporated at a controlled temperature (e.g., in a drying oven) until a constant weight of the dried this compound residue is achieved.

-

Calculation: The solubility is calculated from the mass of the residue and the initial volume of the solution.

This technique is particularly useful for sparingly soluble ionic compounds in solvents with low conductivity.

-

Conductivity Measurement: The electrical conductivity of the saturated solution is measured using a calibrated conductivity meter. The conductivity of the pure solvent is also measured as a blank.

-

Calculation of Molar Conductivity: The specific conductance of the solute is determined by subtracting the solvent's conductance from the solution's conductance. The molar conductivity at infinite dilution (Λ₀) is calculated using the limiting ionic conductivities of Cd²⁺ and F⁻ ions (Kohlrausch's Law).

-

Solubility Calculation: The molar solubility is then calculated from the specific conductance and the molar conductivity.

The concentration of cadmium and fluoride ions in the saturated solution can be determined using various analytical techniques.

-

Atomic Absorption Spectroscopy (AAS) for Cadmium:

-

Sample Preparation: The supernatant is diluted with an appropriate solvent (e.g., deionized water with a small amount of nitric acid) to fall within the linear range of the instrument.

-

Analysis: The sample is introduced into the AAS instrument, and the absorbance is measured at the characteristic wavelength for cadmium (228.8 nm)[10].

-

Quantification: The concentration of cadmium is determined by comparing the absorbance to a calibration curve prepared from standard cadmium solutions[10].

-

-

Ion-Selective Electrode (ISE) for Fluoride:

-

Sample Preparation: A total ionic strength adjustment buffer (TISAB) is added to the supernatant to maintain a constant ionic strength and pH, and to release any fluoride complexed with interfering ions[11].

-

Analysis: A calibrated fluoride ion-selective electrode is immersed in the prepared sample, and the potential difference is measured.

-

Quantification: The fluoride concentration is determined from a calibration curve of potential versus the logarithm of the fluoride concentration of standard solutions[12][13].

-

Conclusion

This guide summarizes the available solubility data for this compound and provides detailed methodologies for its experimental determination. While quantitative data is primarily available for aqueous solutions, the provided protocols can be adapted to determine the solubility of this compound in a wider range of solvents relevant to specific research and development needs. The insolubility in common organic solvents like ethanol and the increased solubility in acidic solutions are key characteristics to consider in practical applications. For drug development professionals, the low aqueous solubility and the potential for complexation are important factors that may influence formulation strategies and bioavailability.

References

- 1. azom.com [azom.com]

- 2. chembk.com [chembk.com]

- 3. Solved: How is solubility of sparingly soluble salt is determined by conductance measurement? (b [Chemistry] [gauthmath.com]

- 4. This compound CAS#: 7790-79-6 [m.chemicalbook.com]

- 5. brainly.com [brainly.com]

- 6. Solved CdF2(s)⇄Cd2+(aq)+2F−(aq) A saturated aqueous solution | Chegg.com [chegg.com]

- 7. 7790-79-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. This compound [drugfuture.com]

- 10. Cadmium- Determination by AAS | OIV [oiv.int]

- 11. hannainst.com [hannainst.com]

- 12. Determination of fluoride with an ion-selective electrode | Metrohm [metrohm.com]

- 13. ENG_FINAL_pot-F_2023 [uanlch.vscht.cz]

An In-depth Technical Guide to the Thermal Stability and Melting Point of Cadmium Fluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of cadmium fluoride (CdF₂), with a focus on its thermal stability and melting point. The information is curated for professionals in research and development who require precise data and methodologies for material characterization.

Overview of this compound

This compound is a white, crystalline inorganic compound with the formula CdF₂.[1][2][3] It is recognized for its high thermal stability, making it suitable for a variety of high-temperature applications.[1][3] These applications include its use in the manufacture of phosphors and specialized glass, as well as in nuclear reactor controls.[2][4] Its unique optical properties also make it valuable for coatings on lenses and mirrors in lasers and other optical devices.[3]

Thermal Properties of this compound

The thermal properties of this compound have been determined by various analytical methods. The key quantitative data are summarized in the table below for ease of comparison. It is important to note that slight variations in reported values can be attributed to the different experimental conditions and purity of the samples used.

| Property | Value (°C) | Value (K) | Source(s) |

| Melting Point | 1049 °C | 1322 K | [4][5][6] |

| 1078 °C | 1351 K | [7] | |

| 1100 °C | 1373 K | [1][3] | |

| 1110 °C | 1383 K | [7][8] | |

| Boiling Point | 1748 °C | 2021 K | [4][5][7][8] |

| 1758 °C | 2031 K | [1][3] | |

| Flash Point | 1758 °C | 2031 K | [5] |

| Decomposition | Thermally stable, but thermal decomposition can produce toxic cadmium and fluoride fumes.[5][9] At high temperatures in the presence of water vapor, it can undergo hydrolysis.[2][5] | - | [2][5][9] |

Thermal Stability and Decomposition

This compound is a thermally stable compound.[1][3] However, at elevated temperatures, particularly in the presence of moisture, it can undergo hydrolysis to form cadmium hydroxide and hydrofluoric acid.[2] Under certain conditions, thermal decomposition will release toxic fumes of cadmium and fluoride.[9]

The high thermal stability of this compound makes it suitable for applications in high-temperature environments. However, its potential to release toxic fumes upon decomposition necessitates careful handling in well-ventilated areas, especially when heated.

Experimental Protocols for Thermal Analysis

The determination of the thermal properties of this compound requires precise and controlled experimental conditions. The following are detailed methodologies for two of the most common thermal analysis techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. This method is used to determine the melting point and enthalpy of fusion.

Methodology:

-

Sample Preparation: A small amount (typically 1-15 mg) of high-purity, crystalline this compound is weighed precisely into a crucible.[2] Given that some fluoride salts can be hygroscopic, the sample should be thoroughly dried prior to analysis.[10]

-

Crucible Selection: Due to the high reactivity of fluoride salts at elevated temperatures, the choice of crucible material is critical to prevent chemical interaction with the sample. Inert materials such as nickel (e.g., Ni-201) or crucibles with a boron nitride liner are recommended.[5][7] The crucible should be hermetically sealed to prevent off-gassing, which could damage the instrument.[7]

-

Instrument Setup: The DSC instrument is calibrated using standard reference materials with known melting points. A baseline is established by running the analysis with an empty, sealed crucible under the same conditions as the sample run.[11]

-

Analysis Parameters:

-

Temperature Program: The sample is heated at a controlled, linear rate. A typical heating rate for melting point determination is in the range of 2-20 °C/min.[12]

-

Atmosphere: The analysis is conducted under an inert atmosphere, such as dry nitrogen or argon, to prevent any oxidative or hydrolytic reactions.[11] A continuous purge of the inert gas is maintained throughout the experiment.

-

-

Data Acquisition and Analysis: The DSC instrument records the heat flow to the sample as a function of temperature. The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion.

Evaluation of Thermal Stability by Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition temperature of a material.

Methodology:

-

Sample Preparation: A small, precisely weighed sample of this compound (typically 10-20 mg) is placed in a TGA crucible.[9]

-

Crucible Selection: As with DSC, an inert crucible material such as alumina or platinum is used.[1] For highly reactive fluoride salts, nickel or boron nitride-lined crucibles are preferable.[5][7]

-

Instrument Setup: The TGA instrument, which includes a high-precision microbalance, is tared with an empty crucible. The instrument is calibrated for both mass and temperature.

-

Analysis Parameters:

-

Temperature Program: The sample is heated from ambient temperature to a temperature beyond its expected decomposition point at a constant rate (e.g., 10 °C/min).[6]

-

Atmosphere: A controlled atmosphere of inert gas (e.g., nitrogen) is continuously purged through the furnace to remove any evolved gases.[1]

-

-

Data Acquisition and Analysis: The TGA instrument records the mass of the sample as a function of temperature. The resulting TGA curve plots the percentage of weight loss versus temperature. The onset temperature of a significant weight loss event indicates the beginning of decomposition.

Visualizations

The following diagrams illustrate the logical workflow for the thermal analysis of this compound and the process of thermal decomposition.

Caption: Workflow for Thermal Analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ftp.esrf.fr [ftp.esrf.fr]

- 4. Thermal decomposition of gaseous metal fluorides on metals [inis.iaea.org]

- 5. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 6. Analysis on thermal behavior of fluorides and cyanides for heat-treating spent cathode carbon blocks from aluminum smelters by TG/DSC-MS & ECSA® - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. luxel.com [luxel.com]

- 9. researchgate.net [researchgate.net]

- 10. info.ornl.gov [info.ornl.gov]

- 11. fpe.umd.edu [fpe.umd.edu]

- 12. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

A Technical Overview of Cadmium Fluoride: Properties and Composition

Cadmium fluoride (CdF₂) is an inorganic compound with distinct chemical and physical properties that make it a subject of interest in various scientific and industrial research fields. This document provides a concise technical summary of its fundamental molecular characteristics.

Core Molecular Data

The essential quantitative data for this compound is its molecular formula and weight, which are foundational for any experimental or theoretical work.

| Parameter | Value | References |

| Chemical Formula | CdF₂ | [1][2][3][4][5] |

| Molecular Weight | 150.41 g/mol | [1][2][4][5][6][7][8] |

| Percent Composition | Cd: 74.74%, F: 25.26% | [3][6] |

This water-insoluble compound is typically a white, crystalline solid.[2] It serves various specialized applications, including in the manufacturing of specialized glass and optical coatings.[2]

Logical Composition

The chemical formula CdF₂ indicates that each molecule of this compound is composed of one cadmium cation (Cd²⁺) and two fluoride anions (F⁻). The electrostatic attraction between these ions forms the stable ionic compound.

References

- 1. This compound | CdF2 | CID 24634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. WebElements Periodic Table » Cadmium » cadmium difluoride [webelements.com]

- 4. scbt.com [scbt.com]

- 5. usbio.net [usbio.net]

- 6. merckindex.rsc.org [merckindex.rsc.org]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 8. GSRS [precision.fda.gov]

Navigating the Risks: A Technical Guide to the Safe Handling of Cadmium Fluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations essential for the handling of cadmium fluoride (CdF₂). Given its classification as a toxic and carcinogenic substance, stringent adherence to safety protocols is paramount to mitigate risks in research and development settings. This document outlines the toxicological profile of this compound, detailed handling procedures, emergency response, and the molecular mechanisms of its toxicity.

Toxicological Profile

This compound is a white crystalline solid that is toxic if swallowed and fatal if inhaled.[1][2] It is also classified as a suspected human carcinogen, may cause genetic defects, and may damage fertility or the unborn child.[1][3] Prolonged or repeated exposure can cause damage to organs, particularly the kidneys and lungs.[3]

Acute Toxicity

Chronic Toxicity

Chronic exposure to cadmium compounds is associated with a range of severe health effects, including renal dysfunction, respiratory and skeletal damage, and an increased risk of cancer. The kidneys are the primary target organ for chronic cadmium toxicity.

Quantitative Toxicity and Exposure Data

The following tables summarize the key quantitative data regarding the toxicity and permissible exposure limits for cadmium compounds.

| Toxicity Data for Soluble Cadmium Compounds (as Cadmium) | |

| Parameter | Value |

| Oral LD50 (rat, for Cadmium Chloride) | 107 - 327 mg/kg |

| Inhalation LC50 (rat, for Cadmium Chloride, 2-hour) | >4.5 mg/m³ |

| Immediately Dangerous to Life or Health (IDLH, as Cd) | 9 mg/m³[4] |

| Occupational Exposure Limits for Cadmium and Fluorides | |

| Jurisdiction/Organization | Limit |

| OSHA PEL (as Cd) | 0.005 mg/m³[4] |

| ACGIH TLV (as Cd, respirable fraction) | 0.002 mg/m³[4] |

| ACGIH TLV (as F) | 2.5 mg/m³[4] |

| NIOSH REL (as Cd) | TWA 0.01 mg/m³ |

Health and Safety protocols

Engineering Controls

-

Ventilation: All work with this compound powder must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

-

Containment: Use of glove boxes is recommended for procedures with a high potential for aerosol generation.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.[3]

-

Gloves: Double gloving with nitrile gloves is recommended. Gloves must be inspected for integrity before each use.[5][6]

-

Body Protection: A dedicated lab coat, preferably a disposable one, should be worn. For significant handling, a flame-resistant and impervious lab coat is advised.[5][6]

-

Respiratory Protection: If exposure limits are likely to be exceeded, a NIOSH-approved respirator with appropriate particulate filters is required.[1]

Handling and Storage Procedures

-

Handling: Avoid the formation of dust and aerosols.[5] Do not eat, drink, or smoke in areas where this compound is handled.[3] Rigorously wash hands after handling.[6]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[3]

Spill and Emergency Procedures

-

Spills: In case of a spill, evacuate the area and prevent entry. For small spills, carefully vacuum or sweep up the material and place it in a sealed container for disposal.[3] Do not use water to clean up spills as this can create hazardous aerosols.

-

Fire: this compound is not combustible. Use an extinguishing agent suitable for the surrounding fire.[3]

-

First Aid:

-

Inhalation: Move the victim to fresh air immediately. Seek urgent medical attention.[3]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.[3]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water. Seek immediate medical attention.[3]

-

Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is adapted from studies assessing the cytotoxicity of cadmium compounds in cell lines.[7]

-

Cell Seeding: Plate cells (e.g., Caco-2 or HL-7702) in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[7]

-

Treatment: Expose the cells to a range of this compound concentrations for a predetermined duration (e.g., 2 or 12 hours).[7]

-

MTT Addition: After exposure, add MTT solution to each well and incubate to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Assessment of Oxidative Stress

This protocol outlines a general method for measuring lipid peroxidation, a key indicator of oxidative stress.[8]

-

Sample Preparation: Prepare cell lysates or tissue homogenates from this compound-exposed and control samples.

-

TBARS Assay: Perform a Thiobarbituric Acid Reactive Substances (TBARS) assay to measure malondialdehyde (MDA) levels, a byproduct of lipid peroxidation.[8]

-

Spectrophotometry: Measure the absorbance of the resulting colored product at the appropriate wavelength.

-

Quantification: Calculate the MDA concentration based on a standard curve.

Evaluation of Apoptosis (Annexin V/PI Staining)

This protocol describes a common method for detecting apoptosis using flow cytometry.[9]

-

Cell Treatment: Treat cells with this compound at various concentrations for a specified time.[9]

-

Cell Harvesting and Staining: Harvest the cells and resuspend them in a binding buffer. Stain the cells with FITC-conjugated Annexin V and Propidium Iodide (PI).[9]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Visualizing Risk and Toxicity Pathways

The following diagrams illustrate key logical and biological pathways related to this compound safety and toxicity.

References

- 1. fishersci.be [fishersci.be]

- 2. academic.oup.com [academic.oup.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. research.arizona.edu [research.arizona.edu]

- 7. Impact Assessment of Cadmium Toxicity and Its Bioavailability in Human Cell Lines (Caco-2 and HL-7702) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cadmium-Induced Oxidative Stress: Focus on the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cadmium Chloride Induces DNA Damage and Apoptosis of Human Liver Carcinoma Cells via Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

The Synergistic Toxicity of Cadmium Compounds and Fluoride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the combined toxic effects of cadmium compounds and fluoride. Both cadmium, a heavy metal contaminant, and fluoride, a widely distributed element, are recognized as significant environmental and occupational health hazards. Co-exposure to these substances can lead to a potentiation of their individual toxic effects, resulting in more severe damage to various organ systems. This document summarizes key research findings, details experimental methodologies, and visualizes the complex signaling pathways involved in their synergistic toxicity.

Introduction

Cadmium (Cd) is a non-essential heavy metal with a long biological half-life, leading to its accumulation in the body, primarily in the liver and kidneys.[1] Fluoride (F), while beneficial for dental health at low concentrations, can be toxic at higher levels, affecting bones, teeth, and various soft tissues.[2] The combined exposure to cadmium and fluoride, often through contaminated drinking water and food, presents a significant public health concern.[3][4] Research indicates that their co-exposure can result in synergistic or additive toxic effects, meaning the combined effect is greater than the sum of their individual effects.[3][4] This guide delves into the mechanisms underlying this synergistic toxicity, focusing on oxidative stress, apoptosis, and inflammation.

Organ-Specific Toxicity

Co-exposure to cadmium and fluoride has been shown to induce significant damage to several organs, most notably the liver, kidneys, and bones.

Hepatotoxicity

The liver is a primary target for both cadmium and fluoride toxicity. Studies in animal models have demonstrated that co-exposure to non-toxic individual doses of cadmium and fluoride can induce significant hepatotoxicity.[5][6] This is characterized by elevated liver enzymes, histopathological changes, and oxidative stress.[5] Cadmium fluoride (CdF2) has been identified as having the strongest lethal and hepatic toxicity among all cadmium-containing compounds.[3][7]

Nephrotoxicity

The kidneys are the main organ for cadmium accumulation and are highly susceptible to its toxic effects.[8] Co-exposure to cadmium and fluoride exacerbates kidney damage, leading to increased blood urea nitrogen (BUN) and creatinine levels, and histopathological alterations.[9][10] The nephrotoxic effects are often mediated by the induction of oxidative stress.[10]

Bone Toxicity

Quantitative Toxicity Data

The following tables summarize quantitative data from key studies on the toxicity of cadmium and fluoride, both individually and in combination.

Table 1: Acute Toxicity of this compound in Rats

| Compound | Administration Route | LD50 (24h) | Doses Tested (mg/kg) | Key Findings | Reference |

| This compound (CdF2) | Intravenous | 3.29 mg/kg | 1.34, 2.67, 4.01 | Severe hepatocellular injury and acute renal failure at doses >2.67 mg/kg. | [7] |

Table 2: Effects of Cadmium and Fluoride Co-exposure in Rats

| Exposure | Duration | Doses | Organ | Key Biomarkers | Findings | Reference |

| CdCl2 and NaF | 6 weeks | 40 mg/l (CdCl2), 30 mg/l (NaF) in drinking water | Liver | ROS, LPO, PC, GSH, SOD, TNF-α, IL-1β, NF-kB, Bax, Bcl-2 | Significant increase in oxidative stress, inflammation, and apoptosis in the co-exposure group. | [5] |

| Cd and F | 12 weeks | 50 mg/L (Cd), 100 mg/L (F) in drinking water | Liver, Kidney | ALT, urinary β2-microglobulin, MDA, SOD | Significant increase in liver and kidney damage markers in the co-exposure group. | [9] |

| Cd and F | 12 weeks | 50 mg/L (Cd), 20 mg/L (F) in drinking water | Bone | Bone mineral density, biomechanical properties, TRAP 5b | Fluoride reversed vertebral BMD decrease by cadmium but did not improve biomechanical properties. | [11] |

Mechanisms of Synergistic Toxicity

The enhanced toxicity of combined cadmium and fluoride exposure is attributed to several interconnected molecular mechanisms, primarily oxidative stress, apoptosis, and inflammation.

Oxidative Stress

A central mechanism in the synergistic toxicity of cadmium and fluoride is the induction of oxidative stress.[5][9][10] Co-exposure leads to a significant increase in reactive oxygen species (ROS) and lipid peroxidation (LPO), along with a decrease in the levels of endogenous antioxidants such as glutathione (GSH) and superoxide dismutase (SOD).[5][9] This imbalance disrupts cellular redox status and contributes to cellular damage. Cadmium itself is known to induce oxidative stress by displacing essential metals from proteins and generating free radicals.[12][13]

Apoptosis

Cadmium and fluoride co-exposure triggers apoptosis, or programmed cell death, in target organs.[5][6] This is evidenced by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[5][6] The activation of caspase cascades is another hallmark of apoptosis induced by these toxicants. Fluoride has been shown to induce apoptosis through both extrinsic and intrinsic pathways, involving Fas protein and mitochondrial cytochrome C release.[14]

Inflammation

Inflammation is a key component of the toxic response to combined cadmium and fluoride exposure. Studies have shown an upregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), as well as the activation of the nuclear factor-kappa B (NF-kB) signaling pathway.[5][6] NF-kB is a crucial transcription factor that regulates the expression of genes involved in inflammation and cell survival.[13]

Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in the synergistic toxicity of cadmium and fluoride.

Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating the combined toxicity of cadmium and fluoride.

Animal Model and Exposure

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[5][9][11]

-

Exposure Route: The most relevant route for environmental exposure, oral administration through drinking water, is typically employed.[5][9][11]

-

Dosage: Doses are often selected to be non-toxic when administered individually but to elicit toxic effects when combined. For example, sodium fluoride at 30 mg/l and cadmium chloride at 40 mg/l in drinking water.[5][6]

-

Duration: Studies range from sub-acute (e.g., 6 weeks) to chronic (e.g., 12 weeks) exposure periods to assess both immediate and long-term effects.[5][9]

Biochemical Assays

-

Liver Function: Serum levels of alanine transaminase (ALT) and aspartate transaminase (AST) are measured as indicators of liver damage.[9]

-

Kidney Function: Blood urea nitrogen (BUN), serum creatinine, and urinary β2-microglobulin are assessed to evaluate renal injury.[9][10]

-

Oxidative Stress Markers:

-

Reactive Oxygen Species (ROS): Measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Lipid Peroxidation (LPO): Assessed by measuring malondialdehyde (MDA) levels using the thiobarbituric acid reactive substances (TBARS) assay.[9]

-

Protein Carbonyl (PC): Determined by reaction with 2,4-dinitrophenylhydrazine (DNPH).

-

Antioxidant Enzymes: Activities of superoxide dismutase (SOD) and levels of reduced glutathione (GSH) are quantified.[9]

-

Molecular Biology Techniques

-

Gene Expression Analysis: Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the mRNA levels of genes involved in inflammation (TNF-α, IL-1β, NF-kB) and apoptosis (Bax, Bcl-2).[5]

-

Western Blotting: To determine the protein expression levels of key signaling molecules.

Histopathological Examination

-

Tissue samples (liver, kidney, bone) are fixed, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination of morphological changes.[5]

Implications for Drug Development

The elucidation of the mechanisms behind the synergistic toxicity of cadmium and fluoride offers several avenues for therapeutic intervention. The central role of oxidative stress suggests that antioxidant therapies could be a promising strategy to mitigate the damage caused by co-exposure. Furthermore, targeting inflammatory pathways, such as the NF-kB signaling cascade, could also prove beneficial. Understanding the specific molecular interactions and downstream effects of these toxicants is crucial for the development of targeted therapies and protective agents for individuals at high risk of exposure.

Conclusion

The co-exposure to cadmium and fluoride presents a significant health risk due to their synergistic toxic effects on multiple organ systems. The underlying mechanisms are complex and multifactorial, with oxidative stress, apoptosis, and inflammation playing pivotal roles. This technical guide has provided a comprehensive summary of the current understanding of this toxicological issue, including quantitative data, experimental protocols, and the visualization of key signaling pathways. Further research is warranted to fully elucidate the intricate molecular interactions and to develop effective strategies for prevention and treatment in exposed populations.

References

- 1. mdpi.com [mdpi.com]

- 2. Toxicity of fluoride: critical evaluation of evidence for human developmental neurotoxicity in epidemiological studies, animal experiments and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fluorideresearch.org [fluorideresearch.org]

- 4. researchgate.net [researchgate.net]

- 5. Co-exposure to non-toxic levels of cadmium and fluoride induces hepatotoxicity in rats via triggering mitochondrial oxidative damage, apoptosis, and NF-kB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Strong acute toxicity, severe hepatic damage, renal injury and abnormal serum electrolytes after intravenous administration of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. Combined effects of fluoride and cadmium on liver and kidney function in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. مقاله Combined exposure to cadmium and fluoride non-toxic levels leads to nephrotoxicity in rats via induction of oxidative stress [civilica.com]

- 11. Effects of fluoride and cadmium co-exposure on bone in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cadmium Exposure: Mechanisms and Pathways of Toxicity and Implications for Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Molecular basis of fluoride toxicities: Beyond benefits and implications in human disorders - PMC [pmc.ncbi.nlm.nih.gov]

Environmental Impact of Cadmium Fluoride Disposal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental impact associated with the disposal of cadmium fluoride (CdF₂). The document details the toxicological effects of its constituent ions, its environmental fate and transport, current remediation and disposal strategies, and standardized experimental protocols for its assessment. Given the limited direct toxicological data on this compound as a compound, this guide primarily focuses on the well-documented impacts of cadmium and fluoride ions, which are the relevant species in environmental systems upon dissolution.

Executive Summary

This compound, a compound utilized in various industrial applications, presents a significant environmental concern upon disposal due to its dissociation into toxic cadmium (Cd²⁺) and fluoride (F⁻) ions. Cadmium is a known human carcinogen and systemic toxicant, bioaccumulating in ecosystems and posing a threat to a wide range of organisms.[1][2] Fluoride, while beneficial in small concentrations for dental health, can be toxic to aquatic life and plants at elevated levels. This guide synthesizes the current scientific understanding of the environmental risks posed by this compound, offering a technical resource for professionals involved in its handling and disposal.

Toxicological Profile